molecular formula C9H11B B1585861 1-(Bromomethyl)-2,4-dimethylbenzene CAS No. 78831-87-5

1-(Bromomethyl)-2,4-dimethylbenzene

Cat. No.: B1585861
CAS No.: 78831-87-5
M. Wt: 199.09 g/mol
InChI Key: WGLUZJWOTTXZIC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of toluene, where the methyl group at the para position is substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethyltoluene. The reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the benzylic position due to the stability of the benzylic radical intermediate.

Industrial Production Methods: On an industrial scale, the bromination of 2,4-dimethyltoluene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted in a controlled environment to ensure the selective formation of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,4-dimethylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding alcohols, nitriles, or amines.

    Oxidation: The compound can be oxidized to form 2,4-dimethylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, sodium cyanide in dimethyl sulfoxide, or primary amines in ethanol.

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Nucleophilic Substitution: 2,4-dimethylbenzyl alcohol, 2,4-dimethylbenzonitrile, 2,4-dimethylbenzylamine.

    Oxidation: 2,4-dimethylbenzaldehyde.

    Reduction: 2,4-dimethyltoluene.

Scientific Research Applications

1-(Bromomethyl)-2,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

1-(Bromomethyl)-2,4-dimethylbenzene can be compared with other similar compounds such as:

    Benzyl Bromide: Similar in reactivity but lacks the additional methyl groups, making it less sterically hindered.

    1-(Bromomethyl)-4-methylbenzene: Similar structure but with only one methyl group, leading to different reactivity and selectivity in reactions.

    1-(Chloromethyl)-2,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in electronegativity and bond strength.

Uniqueness: this compound is unique due to the presence of two methyl groups, which influence its reactivity and selectivity in chemical reactions. The compound’s structure allows for specific interactions and transformations that are not possible with simpler benzyl halides.

Properties

IUPAC Name

1-(bromomethyl)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLUZJWOTTXZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370386
Record name 1-(bromomethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78831-87-5
Record name 1-(bromomethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,4-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5 g of (2,4-dimethylphenyl)methanol are dissolved in 100 ml of ether. The reaction mixture is cooled to 0° C. It is admixed dropwise with 5.2 ml of phosphorus tribromide. It is stirred at ambient temperature overnight. The reaction mixture is poured onto ice and extracted with AcOEt. The organic phase is washed with saturated NaCl solution. The organic phase is dried over MgSO4, filtered and evaporated to dryness. This gives 7.3 g of the expected compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of benzyl alcohol 9 (18.4 g; 135 mmol) and carbon tetrabromide (55.96 g; 169 mmol) in methylene chloride (220 ml) was cooled to 0° C. and treated in dropwise fashion with triphenylphosphine (44.33 g; 169 mmol) in 100 ml of methylene chloride. After the addition was complete the mixture was stirred overnight at room temperature. It was poured into ice-water and partitioned between methylene chloride and water. The organic phase was dried (MgSO4) and concentrated in vacuo. Chromatography of the residue, eluting with 10% ethyl acetate in hexane, gave 26 g (99%) of the product as a yellow liquid. 1HNMR (CDCl3): δ2.31, 2.38 (s, 3H each); 4.51 (s, 2H); 6.99 (m, 2H); 7.18 (d, 1H). IR (neat): 3013, 2972, 2921, 1617, 1507, 1450, 1262, 823 cm-1.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
55.96 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
44.33 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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